molecular formula C21H25ClN2O B4427029 N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B4427029
M. Wt: 356.9 g/mol
InChI Key: FSMITJRVVZFPOF-UHFFFAOYSA-N
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Description

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve rapid reaction times and high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high efficiency and yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxolan-2-yl)methanamine
  • N-Benzyl-1-(1-benzyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of the indole moiety with the oxolan-2-yl group makes it particularly versatile in various applications .

Properties

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O.ClH/c1-2-7-17(8-3-1)15-23-16-18(20-10-4-5-11-21(20)23)13-22-14-19-9-6-12-24-19;/h1-5,7-8,10-11,16,19,22H,6,9,12-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMITJRVVZFPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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